2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline typically involves the reaction of 2-ethyl-6-methylaniline with 3-methylphenoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)propyl]-aniline
- 2-Methyl-N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide
Uniqueness
2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline is unique due to its specific structural features, such as the presence of both ethyl and methyl groups on the aniline ring, as well as the 3-methylphenoxypropyl substituent. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-5-17-10-7-9-15(3)19(17)20-13-16(4)21-18-11-6-8-14(2)12-18/h6-12,16,20H,5,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGKUBFJIPECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NCC(C)OC2=CC=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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